Cas no 97528-24-0 (N-(2,4-Dimethylphenyl)pivalamide)

N-(2,4-Dimethylphenyl)pivalamide structure
97528-24-0 structure
Nome do Produto:N-(2,4-Dimethylphenyl)pivalamide
N.o CAS:97528-24-0
MF:C13H19NO
MW:205.296063661575
MDL:MFCD00459292
CID:857008
PubChem ID:697223

N-(2,4-Dimethylphenyl)pivalamide Propriedades químicas e físicas

Nomes e Identificadores

    • N-(2,4-Dimethylphenyl)pivalamide
    • N-(2,4-dimethylphenyl)-2,2-dimethylpropanamide
    • 2′,4′-Pivaloxylidide (7CI)
    • N-(2,4-Dimethylphenyl)-2,2-dimethylpropanamide (ACI)
    • MFCD00459292
    • XDA52824
    • AKOS000528476
    • CCG-862
    • DTXSID10351313
    • CS-0207306
    • G63923
    • 97528-24-0
    • JHICC03006
    • DB-308460
    • BS-23656
    • Z27801608
    • MDL: MFCD00459292
    • Inchi: 1S/C13H19NO/c1-9-6-7-11(10(2)8-9)14-12(15)13(3,4)5/h6-8H,1-5H3,(H,14,15)
    • Chave InChI: UNNKNOWVLKOZRO-UHFFFAOYSA-N
    • SMILES: O=C(C(C)(C)C)NC1C(C)=CC(C)=CC=1

Propriedades Computadas

  • Massa Exacta: 205.14700
  • Massa monoisotópica: 205.146664230g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 1
  • Contagem de aceitadores de ligações de hidrogénio: 2
  • Contagem de Átomos Pesados: 15
  • Contagem de Ligações Rotativas: 3
  • Complexidade: 229
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: 2.9
  • Superfície polar topológica: 29.1Ų

Propriedades Experimentais

  • PSA: 29.10000
  • LogP: 3.36100

N-(2,4-Dimethylphenyl)pivalamide Informações de segurança

N-(2,4-Dimethylphenyl)pivalamide Dados aduaneiros

  • CÓDIGO SH:2924299090
  • Dados aduaneiros:

    China Customs Code:

    2924299090

    Overview:

    2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Summary:

    2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

N-(2,4-Dimethylphenyl)pivalamide Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
Fluorochem
210584-1g
N-(2,4-Dimethylphenyl)pivalamide
97528-24-0 95%
1g
£76.00 2022-03-01
A2B Chem LLC
AB76343-1g
N-(2,4-Dimethylphenyl)pivalamide
97528-24-0 98%
1g
$18.00 2024-07-18
1PlusChem
1P003SON-1g
N-(2,4-Dimethylphenyl)pivalamide
97528-24-0 98%
1g
$57.00 2024-04-19
1PlusChem
1P003SON-5g
N-(2,4-Dimethylphenyl)pivalamide
97528-24-0 98%
5g
$162.00 2024-04-19
abcr
AB270743-1g
N-(2,4-Dimethylphenyl)pivalamide, 98%; .
97528-24-0 98%
1g
€144.00 2024-04-16
Ambeed
A476984-250mg
N-(2,4-Dimethylphenyl)pivalamide
97528-24-0 98%
250mg
$21.0 2024-08-02
A2B Chem LLC
AB76343-100g
N-(2,4-Dimethylphenyl)pivalamide
97528-24-0 98%
100g
$271.00 2024-07-18
1PlusChem
1P003SON-250mg
N-(2,4-Dimethylphenyl)pivalamide
97528-24-0 98%
250mg
$21.00 2024-04-19
TRC
D457150-500mg
N-(2,4-Dimethylphenyl)pivalamide
97528-24-0
500mg
$87.00 2023-05-18
abcr
AB270743-25g
N-(2,4-Dimethylphenyl)pivalamide, 98%; .
97528-24-0 98%
25g
€1198.00 2024-04-16

N-(2,4-Dimethylphenyl)pivalamide Método de produção

Método de produção 1

Condições de reacção
Referência
A Meta-Selective Copper-Catalyzed C-H Bond Arylation
Phipps, Robert J.; Gaunt, Matthew J., Science (Washington, 2009, 323(5921), 1593-1597

Método de produção 2

Condições de reacção
1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt; 3 h, rt
Referência
Palladium-Catalysed Synthesis of α-(Trifluoromethyl)styrenes by Means of Directed C-H Bond Functionalization
Zhao, Qun; Besset, Tatiana; Poisson, Thomas; Bouillon, Jean-Philippe; Pannecoucke, Xavier, European Journal of Organic Chemistry, 2016, 2016(1), 76-82

Método de produção 3

Condições de reacção
1.1 Solvents: Dichloromethane ;  rt
Referência
Copper-Catalyzed Dehydrogenative Cross-Coupling Reactions of N-para-Tolylamides through Successive C-H Activation: Synthesis of 4H-3,1-Benzoxazines
Xiong, Tao; Li, Yan; Bi, Xi-He; Lv, Yun-He; Zhang, Qian, Angewandte Chemie, 2011, 50(31), 7140-7143

Método de produção 4

Condições de reacção
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  10 min, 0 °C; overnight, rt
Referência
Equivalent Loading of Directed Arenes in Pd(II)-Catalyzed Oxidative Cross-Coupling of Aryl C-H Bonds at Room Temperature
Mei, Chong; Zhao, Mengdi; Lu, Wenjun, Journal of Organic Chemistry, 2021, 86(3), 2714-2733

Método de produção 5

Condições de reacção
Referência
Site-selective electrooxidation of methylarenes to aromatic acetals
Xiong, Peng; Zhao, Huai-Bo; Fan, Xue-Ting; Jie, Liang-Hua; Long, Hao; et al, Nature Communications, 2020, 11(1),

Método de produção 6

Condições de reacção
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  10 min, 0 °C; overnight, rt
1.2 Reagents: Water ;  rt
Referência
Palladium(II)-Catalyzed Oxidative Homo- and Cross-Coupling of Aryl ortho-sp2 C-H Bonds of Anilides at Room Temperature
Mei, Chong; Lu, Wenjun, Journal of Organic Chemistry, 2018, 83(8), 4812-4823

N-(2,4-Dimethylphenyl)pivalamide Raw materials

N-(2,4-Dimethylphenyl)pivalamide Preparation Products

Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:97528-24-0)N-(2,4-Dimethylphenyl)pivalamide
A858622
Pureza:99%
Quantidade:5g
Preço ($):169.0